molecular formula C13H15IO3 B1325322 7-(4-Iodophenyl)-7-oxoheptanoic acid CAS No. 49618-09-9

7-(4-Iodophenyl)-7-oxoheptanoic acid

Cat. No.: B1325322
CAS No.: 49618-09-9
M. Wt: 346.16 g/mol
InChI Key: IHHPNNBIZNAQEF-UHFFFAOYSA-N
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Description

7-(4-Iodophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to a heptanoic acid backbone

Scientific Research Applications

7-(4-Iodophenyl)-7-oxoheptanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs . Without specific studies or data, it’s not possible to provide a mechanism of action for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid typically involves the introduction of an iodophenyl group to a heptanoic acid derivative. One common method is through the iodination of a phenyl group followed by its attachment to a heptanoic acid chain. The reaction conditions often require the use of specific catalysts and solvents to facilitate the iodination and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic acid: Similar in structure but with an acetic acid backbone.

    4-Iodophenol: Contains an iodophenyl group but lacks the heptanoic acid chain.

Uniqueness

7-(4-Iodophenyl)-7-oxoheptanoic acid is unique due to its combination of an iodophenyl group with a heptanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

7-(4-iodophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHPNNBIZNAQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645403
Record name 7-(4-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49618-09-9
Record name 7-(4-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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